molecular formula C18H22BrNO2 B13746902 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide CAS No. 10429-25-1

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide

Cat. No.: B13746902
CAS No.: 10429-25-1
M. Wt: 364.3 g/mol
InChI Key: AWJXDAOBZRRZPQ-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide (CID 25262) is a benzophenone derivative with a dimethylamino-propoxy substituent. Its molecular formula is C₁₈H₂₁NO₂ (hydrobromide salt notated separately). Key structural features include:

  • SMILES: CN(C)CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2
  • InChIKey: IYLZMSNAHCOTHA-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values range from 168.2 Ų ([M+H]⁺) to 181.4 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

This compound lacks reported literature or patent data, suggesting it may be a novel or understudied entity.

Properties

CAS No.

10429-25-1

Molecular Formula

C18H22BrNO2

Molecular Weight

364.3 g/mol

IUPAC Name

3-(2-benzoylphenoxy)propyl-dimethylazanium;bromide

InChI

InChI=1S/C18H21NO2.BrH/c1-19(2)13-8-14-21-17-12-7-6-11-16(17)18(20)15-9-4-3-5-10-15;/h3-7,9-12H,8,13-14H2,1-2H3;1H

InChI Key

AWJXDAOBZRRZPQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide typically involves the reaction of benzophenone with 3-(dimethylamino)propyl chloride in the presence of a base, followed by hydrobromic acid treatment to form the hydrobromide salt. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

Comparison with Similar Compounds

Structural Analogs in Benzophenone Derivatives

BPOH-TPA, BPOH-PhCz, and BPOH-SF

These compounds, synthesized via Suzuki coupling (yields: 29–85%), share a 2-hydroxybenzophenone backbone but differ in substituents:

  • BPOH-TPA : Triphenylamine group at position 5 .
  • BPOH-PhCz : 9-Phenylcarbazole substituent .
  • BPOH-SF : Dibenzothiophene moiety .
Compound Molecular Formula Key Substituent Synthesis Yield CCS (Ų)*
Target Compound C₁₈H₂₁NO₂ Dimethylamino-propoxy N/A 168.2
BPOH-TPA C₃₁H₂₃NO₂ Triphenylamine 29% N/A
BPOH-PhCz C₃₁H₂₁NO₂ 9-Phenylcarbazole 85% N/A

*CCS data unavailable for BPOH derivatives.

Key Differences :

  • Synthesis Complexity : Suzuki coupling (used for BPOH analogs) requires palladium catalysts, whereas the target compound’s synthesis method is unspecified but may involve simpler alkylation or quaternization (due to the hydrobromide salt) .
(E)-2-(4-(Dimethylamino)benzylidene)-7-(3-(piperidin-1-yl)propoxy)-1-tetralone

This compound (C₂₇H₃₄N₂O₂) features a tetralone backbone with a piperidinyl-propoxy chain and dimethylamino-benzylidene group. Synthesized via condensation (85% yield), it highlights:

  • Higher Molecular Weight : Larger size (CCS unmeasured) compared to the target compound.
  • Application Potential: The extended π-system (benzylidene group) may favor fluorescence or bioactivity, contrasting with the simpler benzophenone design of the target .

Functional Analogs in UV Filters

Benzophenone-based UV filters (e.g., BP3, BP1, EPABA) share structural motifs but differ in substituents:

  • EPABA (2-Ethylhexyl 4-(dimethylamino)benzoate): Contains a dimethylamino-benzoate ester, enhancing lipophilicity for sunscreen applications.
  • DHMB (2,2'-Dihydroxy-4,4'-dimethoxybenzophenone): Hydroxyl and methoxy groups improve water solubility .

Comparison of Substituent Effects :

Compound Key Functional Group Solubility Trend Application
Target Compound Dimethylamino-propoxy Moderate polarity Unconfirmed
EPABA Dimethylamino-benzoate ester High lipophilicity Sunscreen
BPOH-SF Dibenzothiophene Low polarity Organic electronics

The dimethylamino group in the target compound and EPABA may confer pH-dependent solubility, but the propoxy chain in the former reduces steric hindrance compared to EPABA’s ethylhexyl chain .

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